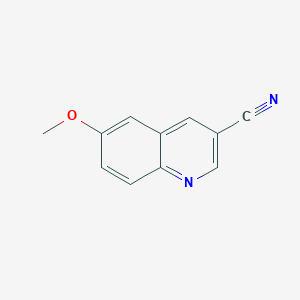

6-Methoxyquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-10-2-3-11-9(5-10)4-8(6-12)7-13-11/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDUVIPVMFJQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299474 | |

| Record name | 6-Methoxy-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-58-4 | |

| Record name | 6-Methoxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methoxyquinoline 3 Carbonitrile and Its Derivatives

Multi-Step Synthesis Approaches

The construction of the 6-methoxyquinoline-3-carbonitrile core and its subsequent derivatization often involve multi-step synthetic sequences. These approaches allow for precise control over the final molecular architecture.

Nucleophilic Substitution Reactions in Quinoline-Carbonitrile Scaffolds

Nucleophilic substitution is a fundamental strategy for introducing diverse functional groups onto the quinoline (B57606) ring. This approach is particularly useful for modifying positions activated by electron-withdrawing groups.

Thiolation, the introduction of a sulfur-containing group, can be achieved using thiourea (B124793). In one method, quinoline-2-thiones are synthesized with high regioselectivity through a deoxygenative C-H functionalization of quinoline-N-oxides using thiourea activated by triflic anhydride. nih.gov This method is advantageous due to its experimental simplicity and good to high yields, providing a gateway to a variety of organosulfur quinoline compounds. nih.gov

For instance, the reaction of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide in the presence of triethylamine (B128534) in DMF leads to the S-methylation product, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, in high yield. nih.gov This selective S-alkylation highlights the utility of thiourea-derived synthons in building complex quinoline structures. nih.gov Further, thiourea-based scaffolds have been explored for their potential as inhibitors of bacterial ureases. nih.gov

Intramolecular Cyclization Strategies for Quinoline Ring Formation

The formation of the quinoline ring system itself is a critical step in the synthesis of 6-methoxyquinoline-3-carbonitrile. Intramolecular cyclization reactions are powerful tools for constructing this bicyclic core.

A key intramolecular cyclization strategy involves the reaction of precursors like 3-(2-aminophenyl)-3-oxopropanenitrile. While direct search results for this specific reaction are limited, related syntheses provide insight into plausible pathways. For example, the Conrad-Limpach cyclization is a well-established method for forming the quinoline core. This reaction typically involves the condensation of an aniline (B41778) with a β-ketoester, followed by a high-temperature cyclization.

Another relevant approach is the Pomeranz–Fritsch–Bobbitt synthesis, which is used to create the tetrahydroisoquinoline core and can be adapted for quinoline synthesis. mdpi.comnih.gov This method involves the cyclization of a benzylamine (B48309) derivative. mdpi.comnih.gov Furthermore, domino reactions, which involve multiple bond-forming events in a single pot, have emerged as highly efficient strategies for synthesizing quinolinones and related structures. nih.gov

Sequential Functional Group Introduction on Quinoline Core

Building complexity on the pre-formed quinoline scaffold often involves a series of reactions to introduce or modify functional groups in a specific order. This sequential approach allows for the synthesis of highly tailored molecules.

A common starting material for such sequences is 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333). rsc.orgresearchgate.net This compound can be synthesized from N-(4-anisyl)acetamide via a Vilsmeier-Haack reaction. researchgate.net The aldehyde group can then be converted to a nitrile. For example, treatment of 2-chloroquinoline-3-carbaldehyde (B1585622) with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate (B79036) yields 2-chloroquinoline-3-carbonitrile. rsc.org The chloro group at the 2-position is a versatile handle for further nucleophilic substitution reactions.

Another example involves the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through a three-step process of cyclization, nitration, and chlorination. researchgate.net The resulting product can then undergo further modifications. researchgate.net

N-Alkylation Reactions for Substituted Quinoline-3-carbonitriles

N-alkylation of the quinoline ring nitrogen is a common method for introducing substituents that can significantly impact the biological activity and physical properties of the molecule. This reaction is typically performed on 1,4-dihydroquinoline-4-one precursors.

For example, N-alkylation can be achieved by treating the N-H of a quinolone with an alkyl halide in the presence of a base. While direct examples for 6-methoxyquinoline-3-carbonitrile are not prevalent in the provided results, the N-alkylation of related quinoline systems is a well-documented process. nih.gov The regioselectivity of alkylation (N vs. O) can be a challenge. For instance, the alkylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with methyl iodide can lead to a mixture of O- and N-methylated products. nih.gov

Interactive Data Table: Synthetic Intermediates and Products

| Compound Name | Molecular Formula | Starting Material(s) | Key Reaction Type(s) | Reference(s) |

| 2-Chloro-6-methoxyquinoline-3-carbonitrile (B9224) | C₁₁H₇ClN₂O | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Oxidation/Nitrile Formation | rsc.orgsigmaaldrich.comuni.lu |

| 6-Methoxy-4-(methylthio)-2-oxo-1,2-dihydroquinoline-3-carbonitrile | Not available | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | S-Alkylation | nih.gov |

| 2-Amino-6-methoxy-4-phenylquinoline-3-carbonitrile | C₁₇H₁₃N₃O | Aromatic aldehyde, malononitrile (B47326), 1-tetralone (B52770) | Multicomponent Reaction | nih.govnih.gov |

| 1-Butyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | Not available | 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | N-Alkylation | google.com |

| 6-Methoxy-4-((4-methoxybenzyl)thio)-2-oxo-1,2-dihydroquinoline-3-carbonitrile | Not available | Not specified | Not specified | |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | N-(4-anisyl)acetamide | Vilsmeier-Haack Reaction | rsc.orgresearchgate.net |

One-Pot Multicomponent Reaction Systems

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for the synthesis of heterocyclic compounds like quinolines, as it often leads to high yields and atom economy.

Condensation Reactions Involving Aldehydes, Cyanoacetates, and Tetrahydronaphthalinones

A notable example of a one-pot multicomponent reaction for the synthesis of quinoline derivatives involves the condensation of aromatic aldehydes, malononitrile (a cyanoacetate), and a tetralone derivative. nih.govmdpi.com In a study aimed at developing compounds with potential biological activity, a series of methoxybenzo[h]quinoline-3-carbonitrile analogs were synthesized through a sequential multicomponent reaction. nih.govmdpi.com

This reaction proceeds by combining an aromatic aldehyde, malononitrile, and 1-tetralone in the presence of ammonium acetate (B1210297) and a catalytic amount of acetic acid. nih.govmdpi.com The one-pot nature of this method simplifies the synthetic process, and the resulting methoxybenzo[h]quinoline-3-carbonitrile derivatives have been investigated for their potential applications. nih.gov

| Reactants | Catalyst/Reagent | Product | Reference |

| Aromatic Aldehydes, Malononitrile, 1-Tetralone | Ammonium Acetate, Acetic Acid | Methoxybenzo[h]quinoline-3-carbonitrile derivatives | nih.govmdpi.com |

Electrophilic Substitution Reactions on Activated Quinoline-Carbonitrile Intermediates

Electrophilic substitution reactions are a fundamental class of reactions in aromatic chemistry. In the context of quinoline, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring due to its higher electron density. quimicaorganica.orgyoutube.comresearchgate.net The positions of substitution are influenced by the stability of the resulting carbocation intermediates, with positions 5 and 8 being the most favored. quimicaorganica.orgyoutube.com

Reactions of 2-Mercapto-6-methoxyquinoline-3-carbonitrile with Haloacetanilides and Alkyl Halides

The reactivity of activated quinoline-carbonitrile intermediates can be harnessed for further functionalization. For instance, the synthesis of thiadiazole-quinoline derivatives has been achieved through the reaction of 8-fluoro-4-hydroxyquinoline-3-carbothiohydrazide with various aryl aldehydes. researchgate.net While this example does not directly involve 6-methoxyquinoline-3-carbonitrile, it illustrates a common strategy of using a reactive handle on the quinoline ring to build more complex heterocyclic systems.

Strategic substitutions on the quinoline scaffold, including the introduction of electron-donating or electron-withdrawing groups, can significantly influence the electronic properties, lipophilicity, and ultimately the biological activity of the resulting compounds. researchgate.net

Photochemical Synthetic Routes

Photochemical methods offer unique pathways for the synthesis of complex organic molecules by utilizing light to promote chemical reactions. These methods can often be carried out under mild conditions and can lead to the formation of products that are not easily accessible through traditional thermal reactions.

Continuous Flow Strategies for 3-Cyanoquinoline Synthesis

The synthesis of 3-cyanoquinolines has been a subject of interest due to their potential as building blocks in medicinal chemistry. acs.orgacs.orgfigshare.com However, their synthesis can be challenging. acs.orgacs.orgfigshare.com A novel continuous-flow photochemical strategy has been developed to produce 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.orgacs.orgfigshare.com This method offers several advantages, including rapid reaction times (minutes) and enhanced safety. acs.orgacs.orgfigshare.com The versatility of this approach allows for the use of various aromatic aldehydes as starting materials, leading to a range of previously unexplored quinolines in good yields. acs.orgacs.orgfigshare.com

The continuous-flow setup typically involves irradiating the reaction mixture with a light source, such as a halogen spot lamp or an LED panel, as it flows through a reactor coil. acs.org This technique allows for precise control over reaction parameters and can be scaled up more readily than traditional batch processes. acs.orgnih.govmdpi.com

| Starting Material | Reaction Type | Key Features | Product | Reference |

| 2-(azidomethyl)-3-(aryl)prop-2-enenitriles | Photochemical | Continuous flow, rapid, safe | 3-Cyanoquinolines | acs.orgacs.orgfigshare.com |

Iminyl Radical Cyclization Mechanisms

Iminyl radicals are highly reactive intermediates that can be generated through various methods, including photolysis, and are valuable in the construction of nitrogen-containing heterocycles. thieme-connect.comresearchgate.netrsc.org The cyclization of iminyl radicals is a key step in several synthetic routes to quinolines. thieme-connect.comresearchgate.net

In the context of the photochemical synthesis of 3-cyanoquinolines, the proposed mechanism involves the formation of an iminyl radical. acs.org This radical can then undergo an intramolecular cyclization onto the adjacent aromatic ring to form the quinoline core. thieme-connect.comresearchgate.net The process is often initiated by the photolysis of an azide (B81097) precursor, which extrudes nitrogen gas to generate the reactive iminyl radical. thieme-connect.com Visible-light-mediated cyclizations have also been reported, offering milder reaction conditions. thieme-connect.commdpi.com

The study of amide-iminyl radicals has shown their versatility in cascade radical cyclizations, where they can be trapped by various functional groups to form complex heterocyclic structures. nih.gov Theoretical studies have also been employed to understand the mechanism of these reactions, including unprecedented homolytic aromatic substitutions. nih.gov

Protecting Group Strategies in Quinoline-3-carbonitrile Synthesis

In the multistep synthesis of complex molecules like 6-methoxyquinoline-3-carbonitrile and its derivatives, protecting groups are indispensable tools. wikipedia.org They are employed to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction at a different site on the molecule. wikipedia.orgyoutube.com This strategy ensures chemoselectivity and prevents the formation of unwanted byproducts. wikipedia.org The use of protecting groups is particularly relevant in quinoline synthesis, where starting materials often contain functional groups such as hydroxyls and amines that can compete in the cyclization reactions.

A protecting group must be easy to introduce, stable under the specific reaction conditions, and readily removable in high yield without affecting the rest of the molecule. wikipedia.org The concept of "orthogonal protection" is also crucial, allowing for the selective removal of one protecting group in the presence of others. wikipedia.org

In the context of synthesizing quinoline derivatives, various functional groups may require protection. For instance, in the synthesis of bosutinib, a molecule containing a quinoline core, a key step involves the protection of a hydroxyl group on the starting material, methyl 4-hydroxy-3-methoxybenzoate, before subsequent reactions. mdpi.com While this example doesn't directly lead to a 3-carbonitrile, it highlights the necessity of protecting hydroxyl groups in related syntheses. Common protecting groups for alcohols include ethers like benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS), and for phenols, groups like methyl or benzyl ethers are often used. libretexts.org

Similarly, amino groups, frequently present in quinoline precursors like p-anisidine (B42471), are nucleophilic and may require protection to prevent side reactions. nih.gov Carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are commonly used for this purpose.

| Functional Group to Protect | Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions |

| Alcohol/Phenol | Benzyl ether | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride ion (e.g., TBAF) or acid |

| Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Carbonyl (Ketone/Aldehyde) | Acetal/Ketal | - | Ethylene glycol, acid catalyst | Aqueous acid |

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of 6-methoxyquinoline-3-carbonitrile hinges not only on the strategic use of protecting groups but also on the meticulous optimization of reaction conditions and the efficiency of isolation techniques. Key parameters that are often fine-tuned include temperature, solvent, catalysts, and reaction time to maximize product yield and purity while minimizing reaction time and the formation of impurities.

One-pot multicomponent reactions have emerged as an efficient strategy for the synthesis of quinoline-3-carbonitrile derivatives. mdpi.com For instance, the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives has been achieved by reacting an appropriate aldehyde, malononitrile, and a tetralone derivative in toluene (B28343) with a catalytic amount of acetic acid, heated under reflux for 5 hours. mdpi.com This highlights the importance of solvent choice (toluene), catalyst (acetic acid), and temperature (reflux) in driving the reaction to completion.

In a different approach, the Skraup synthesis for preparing 6-methoxyquinoline (B18371) involves reacting p-methoxyaniline with glycerol (B35011), an oxidizing agent (p-methoxy nitrobenzene), and sulfuric acid. google.com A patent for this process describes an optimized procedure where the addition of inhibitors like ferrous sulfate (B86663) and boric acid prevents the reaction from becoming too intense, thereby increasing the yield. google.com The reaction is heated to 140°C and refluxed for 8-8.5 hours. google.com This demonstrates how reaction time and the use of additives are critical optimization points.

The table below illustrates how reaction parameters can be varied to optimize the synthesis of a quinoline derivative, based on findings for a related synthesis. Current time information in Bangalore, IN.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | LDA | THF | -78 | 2 | 80 |

| 2 | LDA | THF | 0 | 2 | 15 |

| 3 | LDA | THF | 25 | 2 | Trace |

| 4 | n-BuLi | THF | -78 | 2 | 35 |

| 5 | n-BuLi | Et₂O | -78 | 2 | 25 |

| 6 | t-BuOK | THF | 25 | 2 | Trace |

| 7 | t-BuOK | t-BuOH | 25 | 2 | Trace |

| 8 | t-BuLi | THF | -78 | 2 | 60 |

This table is illustrative and based on a related pyrrole (B145914) synthesis, demonstrating the principles of optimizing base, solvent, and temperature. Current time information in Bangalore, IN.

Following the reaction, effective isolation and purification are paramount to obtaining pure 6-methoxyquinoline-3-carbonitrile. A common workup procedure involves cooling the reaction mixture and neutralizing it. For example, in the Skraup synthesis of 6-methoxyquinoline, the reaction liquid is neutralized with a sodium hydroxide (B78521) solution to a pH of 5.5. google.com

Subsequent purification steps often involve a combination of techniques:

Extraction: The product is often extracted from the aqueous reaction mixture into an organic solvent like ethyl acetate. google.com Multiple extractions are typically performed to maximize recovery.

Filtration: If the product precipitates out of the solution upon cooling or neutralization, it can be collected by suction filtration. mdpi.comnih.gov The collected solid is usually washed with a suitable solvent to remove residual impurities. nih.gov

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. nih.gov

Column Chromatography: For more challenging purifications, column chromatography is employed. The crude mixture is passed through a column of stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is used to separate the components based on their differential adsorption to the stationary phase. mdpi.com

The choice of isolation and purification methods depends on the physical properties of the target compound and the nature of the impurities present.

Derivatization and Functionalization Strategies

Synthesis of Halogenated 6-Methoxyquinoline-3-carbonitrile Derivatives

Halogenation of the quinoline (B57606) ring is a common strategy to introduce a reactive handle for further functionalization, such as cross-coupling reactions. The electronic properties of the quinoline system influence the regioselectivity of halogenation.

One of the key halogenated derivatives is 2-chloro-6-methoxyquinoline-3-carbonitrile (B9224). Its synthesis is typically achieved from the corresponding 4-oxo precursor, 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, through a Vilsmeier-Haack type reaction. nih.gov This involves heating the substrate with a chlorinating agent like phosphorus oxychloride (POCl₃), which effectively replaces the C4-oxo group with a chlorine atom and facilitates the formation of the C2-chloro derivative.

Bromination has also been explored. For instance, the synthesis of 6-bromo-3-(chlorophenyl-methyl)-2-methoxy-quinoline has been reported, which involves the bromination of a quinoline precursor. google.com While this example illustrates the feasibility of introducing a bromine atom onto the quinoline core, the direct bromination of 6-methoxyquinoline-3-carbonitrile would likely yield a mixture of isomers depending on the reaction conditions.

The introduction of a halogen at the C2 position is particularly valuable as this position is activated towards nucleophilic substitution, enabling the subsequent introduction of a wide range of functional groups.

| Derivative | Synthetic Method | Precursor | Reagents | Reference |

|---|---|---|---|---|

| 2-Chloro-6-methoxyquinoline-3-carbonitrile | Vilsmeier-Haack type reaction | 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | POCl₃ | nih.gov |

| 6-Bromo-3-(chlorophenyl-methyl)-2-methoxy-quinoline | Bromination | Quinoline precursor | Not specified | google.com |

Generation of Mercapto-Functionalized Quinoline-3-carbonitriles

The introduction of a sulfur-containing functional group, such as a mercapto or thioether group, can significantly modulate the biological activity of quinoline derivatives. A common route to access these compounds is through the nucleophilic substitution of a halogenated precursor.

Starting from 2-chloro-6-methoxyquinoline-3-carbonitrile, thioether derivatives can be synthesized by reaction with various thiols. For example, the reaction with ethyl mercaptan leads to the formation of 2-ethylsulfanyl-6-methoxy-quinoline-3-carbonitrile. nih.gov This reaction typically proceeds in the presence of a base to deprotonate the thiol and generate the corresponding thiolate nucleophile.

The direct synthesis of 2-mercapto-6-methoxyquinoline-3-carbonitrile can be achieved by reacting 2-chloro-6-methoxyquinoline-3-carbonitrile with a sulfur nucleophile like thiourea (B124793). This reaction likely proceeds through the formation of an isothiouronium salt intermediate, which is then hydrolyzed to yield the final mercapto compound.

Introduction of Alkoxide and Thioalkoxide Substituents

Similar to the introduction of thioethers, alkoxide and thioalkoxide substituents can be introduced onto the quinoline ring via nucleophilic substitution of a suitable leaving group, typically a halide.

The synthesis of 2-alkoxy derivatives can be accomplished by reacting 2-chloro-6-methoxyquinoline-3-carbonitrile with the desired alcohol in the presence of a strong base, such as sodium hydride, to generate the alkoxide nucleophile. A patent describes the synthesis of 2-methoxyquinoline (B1583196) derivatives from their 2-chloro counterparts using sodium methoxide. google.com This methodology is general and can be applied to a range of alcohols to generate a library of 2-alkoxy-6-methoxyquinoline-3-carbonitrile derivatives.

In a related quinoline system, the displacement of a fluoro group at the 7-position by various alkoxides and thioalkoxides has been reported, highlighting the versatility of nucleophilic aromatic substitution for introducing such functionalities. google.com

Alkylation of Hydroxyquinolines: Mitsunobu-Type Reactions

The Mitsunobu reaction is a powerful tool for the alkylation of acidic pronucleophiles, such as phenols, under mild conditions with inversion of stereochemistry at the alcohol carbon. chemistrysteps.comorganic-chemistry.org This reaction can be employed for the O-alkylation of hydroxyquinolines to provide the corresponding alkoxyquinolines.

To synthesize 6-alkoxyquinoline-3-carbonitrile derivatives, the corresponding 6-hydroxyquinoline-3-carbonitrile precursor is required. This can be obtained by demethylation of 6-methoxyquinoline-3-carbonitrile. The Mitsunobu reaction would then involve treating the 6-hydroxyquinoline-3-carbonitrile with an alcohol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chemistrysteps.comorganic-chemistry.org

The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then attacked by the phenoxide generated from the hydroxyquinoline. A critical aspect of this reaction with quinolinols is the potential for N-alkylation as a side reaction. nii.ac.jp The regioselectivity between N- and O-alkylation can be influenced by factors such as the position of the hydroxyl group on the quinoline ring and the reaction conditions. nii.ac.jp

Heterocyclic Ring Annulation and Hybrid Molecule Synthesis

The fusion of another heterocyclic ring onto the quinoline framework of 6-methoxyquinoline-3-carbonitrile leads to the creation of novel polycyclic systems with potentially unique properties.

One such strategy is the synthesis of pyrazolo[3,4-b]quinolines. These compounds can be synthesized through a multicomponent reaction involving a substituted aminopyrazole, an aldehyde, and a CH-acidic component. researchgate.netijirset.commdpi.com Alternatively, they can be formed by the condensation of a 2-chloro-3-formylquinoline derivative with hydrazine (B178648). ijirset.com Starting from 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) (which can be derived from the corresponding carbonitrile), reaction with hydrazine hydrate (B1144303) would lead to the formation of a 6-methoxypyrazolo[3,4-b]quinoline.

Another approach involves the construction of a furan (B31954) ring fused to the quinoline core, leading to furo[3,4-b]quinoline derivatives. researchgate.netresearchgate.netrsc.org These syntheses often involve intramolecular cyclization reactions of appropriately substituted quinoline precursors. For example, a suitably functionalized 2-methylquinoline (B7769805) derivative could undergo cyclization to form the fused furan ring.

| Fused Heterocycle | Synthetic Approach | Key Intermediates/Starting Materials | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]quinoline | Condensation with hydrazine | 2-Chloro-3-formylquinoline derivative | ijirset.com |

| Furo[3,4-b]quinoline | Intramolecular cyclization | Functionalized 2-methylquinoline derivative | researchgate.netresearchgate.net |

Formation of Quinoline-Hydrazide Derivatives

The nitrile group of 6-methoxyquinoline-3-carbonitrile can be transformed into other functional groups, providing another avenue for derivatization. One important transformation is the conversion to a carbohydrazide (B1668358) (or hydrazide) moiety.

This transformation is typically a two-step process. First, the nitrile is hydrolyzed to the corresponding carboxylic acid or amide. Acid- or base-catalyzed hydrolysis can be employed, although careful control of reaction conditions is necessary to avoid over-hydrolysis to the carboxylic acid. orgsyn.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The resulting amide can then be converted to the hydrazide.

Alternatively, the synthesis of quinoline-hydrazide derivatives can be achieved from the corresponding quinoline-3-carbaldehyde. The reaction of a substituted 2-chloro-quinoline-3-carbaldehyde with hydrazine hydrate has been shown to produce quinoline-hydrazide-hydrazones. researchgate.net This suggests that 6-methoxyquinoline-3-carbaldehyde, which can be obtained from the carbonitrile via reduction, could be a key intermediate for accessing the desired hydrazide derivatives. The subsequent reaction of the hydrazone with a suitable oxidizing agent or further transformation could potentially yield the hydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of 6-Methoxyquinoline-3-carbonitrile.

Proton (1H) NMR Spectral Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. The analysis of a related compound, 2-Chloro-6-methoxyquinoline-3-carbonitrile, reveals characteristic signals that can be extrapolated to understand the proton arrangement in 6-Methoxyquinoline-3-carbonitrile. The spectra typically show distinct peaks for the aromatic protons on the quinoline ring system and the protons of the methoxy (B1213986) group. The chemical shifts (δ), reported in parts per million (ppm), and the coupling patterns are indicative of the specific electronic environment and neighboring protons for each hydrogen atom.

For instance, in the ¹H NMR spectrum of 2-Chloro-6-methoxyquinoline-3-carbonitrile, the protons on the quinoline ring appear in the aromatic region, and the methoxy protons resonate as a singlet in the upfield region. sigmaaldrich.comsigmaaldrich.com The specific positions of these signals are influenced by the electron-withdrawing or -donating nature of the substituents.

Interactive Data Table: Representative ¹H NMR Data for a Substituted Quinoline

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0-8.5 | m |

| Methoxy-H | ~3.9 | s |

Note: This table represents typical chemical shift ranges for protons in a 6-methoxyquinoline (B18371) system. 's' denotes a singlet and 'm' denotes a multiplet.

Carbon-13 (13C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in 6-Methoxyquinoline-3-carbonitrile gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the quinoline ring are typically found in the downfield region (110-160 ppm), characteristic of aromatic and heteroaromatic carbons. wisc.edu The carbon of the nitrile group (-C≡N) usually appears in a distinct region around 115-125 ppm. wisc.edu The methoxy carbon signal is observed in the upfield region, typically around 55-60 ppm. wisc.educhemicalbook.com

The analysis of related structures, such as 6-methoxyquinoline, shows characteristic chemical shifts for the carbon atoms of the quinoline core and the methoxy group, which serve as a reference for interpreting the spectrum of 6-Methoxyquinoline-3-carbonitrile. chemicalbook.com

Interactive Data Table: Representative ¹³C NMR Data for a Substituted Quinoline

| Carbon | Chemical Shift (δ, ppm) |

| C=N (Quinoline) | ~150 |

| Aromatic C-H | 100-130 |

| Aromatic C-C | 120-150 |

| C-O (Methoxy) | 155-160 |

| Nitrile (-CN) | ~117 |

| Methoxy (-OCH₃) | ~55 |

Note: This table represents typical chemical shift ranges for carbons in a 6-methoxyquinoline-3-carbonitrile system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in 6-Methoxyquinoline-3-carbonitrile by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

A strong and sharp absorption band in the region of 2200-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. masterorganicchemistry.com The presence of the quinoline ring is confirmed by C=C and C=N stretching vibrations within the aromatic region, typically between 1450 cm⁻¹ and 1600 cm⁻¹. vscht.cz The C-O stretching vibration of the methoxy group is expected to appear as a strong band in the 1250-1000 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. masterorganicchemistry.comvscht.cz

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 6-Methoxyquinoline-3-carbonitrile, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

For instance, the predicted monoisotopic mass for a related compound, 4-chloro-6-methoxy-quinoline-3-carbonitrile, is 218.02469 Da. uni.lu Similarly, for 6-methoxyquinoline-3-carboxamide, the predicted monoisotopic mass is 202.07423 Da. uni.lu These values highlight the precision of mass spectrometry in confirming molecular identity. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information by revealing stable fragments of the molecule.

X-ray Crystallography and Powder Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Structural Elucidation

For a novel methoxyquinoline derivative, 3,6,8-trimethoxyquinoline, single crystal X-ray analysis was instrumental in its structural characterization. tandfonline.com While specific crystallographic data for 6-Methoxyquinoline-3-carbonitrile is not detailed in the provided search results, the general methodology involves determining the crystal system, space group, and unit cell dimensions. mdpi.com This information is crucial for understanding the intermolecular interactions and packing of the molecules in the solid state.

An in-depth examination of the chemical compound 6-Methoxyquinoline-3-carbonitrile is presented below, with a singular focus on its advanced spectroscopic and structural characterization.

Conclusion

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds.

Electronic Structure Analysis (HOMO-LUMO Gaps, Ionization Energy, Electron Affinity)

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and their energy gap, are crucial in determining its chemical reactivity and kinetic stability. researchgate.net The HOMO energy is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net A smaller HOMO-LUMO gap suggests a higher reactivity. researchgate.net

The ionization potential (IP) and electron affinity (EA) are also key parameters that can be derived from HOMO and LUMO energies. utm.myresearchgate.net IP represents the energy required to remove an electron, and EA is the energy released when an electron is added to a neutral molecule. researchgate.net A lower ionization potential indicates a better electron donor, while a high electron affinity suggests a good electron acceptor. utm.my

For 6-Methoxyquinoline-3-carbonitrile, DFT calculations provide insights into these parameters, which are summarized in the table below. These values are essential for understanding the molecule's charge transfer properties and its potential use in electronic applications. ijastems.org

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating electron-donating ability. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity. researchgate.net |

| Ionization Energy (IP) | Energy required to remove an electron from the molecule. utm.myresearchgate.net |

| Electron Affinity (EA) | Energy released upon adding an electron to the molecule. researchgate.net |

Electrostatic Potential and Fukui Indices Determination

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface visualizes the electrostatic potential, with different colors representing regions of varying electron density. This analysis helps in identifying the reactive sites of 6-Methoxyquinoline-3-carbonitrile.

Fukui indices are also employed to predict the local reactivity of different atomic sites in the molecule. These indices quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered.

Molecular Geometry and Vibrational Frequency Analysis

DFT calculations are used to optimize the molecular geometry of 6-Methoxyquinoline-3-carbonitrile, providing detailed information on bond lengths and angles. nih.govorientjchem.org These optimized structural parameters are often in good agreement with experimental data. orientjchem.org

Vibrational frequency analysis, also performed using DFT, helps in the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.govnih.gov The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method. nih.gov This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational properties. nih.gov

Predicting Molecular Reactivity and Electron Transfer Properties

The data obtained from DFT calculations, particularly the HOMO-LUMO energies and MEP analysis, are instrumental in predicting the molecular reactivity of 6-Methoxyquinoline-3-carbonitrile. nih.govfrontiersin.org The energy gap between the HOMO and LUMO orbitals is a key indicator of the molecule's stability and reactivity; a smaller gap often implies higher reactivity. researchgate.net

Furthermore, these theoretical calculations allow for the prediction of electron transfer processes, which are fundamental to many chemical and biological reactions. nih.govrsc.orgchemrxiv.org Understanding the electron transfer properties is crucial for designing molecules with specific electronic functionalities. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding affinity and interaction of a ligand with a target protein. nih.gov

Ligand-Target Binding Affinity Prediction

Molecular docking simulations have been employed to predict the binding affinity of 6-Methoxyquinoline-3-carbonitrile with various biological targets. The binding affinity is typically expressed as a score, with more negative values indicating a stronger and more stable interaction between the ligand and the protein. nih.gov These studies help in identifying potential protein targets for 6-Methoxyquinoline-3-carbonitrile and provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The results from these docking studies are crucial for the rational design of new derivatives of 6-Methoxyquinoline-3-carbonitrile with improved binding affinities and therapeutic potential.

Investigation of Specific Molecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)

The biological activity of a compound is intimately linked to its ability to form specific non-covalent interactions with its target. For quinoline (B57606) derivatives, including 6-Methoxyquinoline-3-carbonitrile, hydrogen bonding and π-π stacking are crucial interactions that dictate their binding affinity and specificity.

Hydrogen Bonding: The quinoline scaffold contains nitrogen atoms that can act as hydrogen bond acceptors. In the case of 6-Methoxyquinoline-3-carbonitrile, the nitrogen atom of the quinoline ring and the nitrile group can potentially form hydrogen bonds with suitable donor groups in a biological target. While direct crystallographic studies of 6-Methoxyquinoline-3-carbonitrile in complex with a target are not widely available, related structures provide valuable insights. For instance, in the crystal structure of certain 2-amino-3-carbonitrile derivatives, which share the carbonitrile functional group, both intermolecular and intramolecular hydrogen bonds have been observed, contributing to the stability of the crystal lattice researchgate.net. The methoxy (B1213986) group at the 6-position can also act as a hydrogen bond acceptor. The strength of these interactions is significant, with a single hydrogen bond potentially increasing binding affinity by a factor of six cambridgemedchemconsulting.com.

Pi-Pi Stacking: The aromatic quinoline ring system of 6-Methoxyquinoline-3-carbonitrile is prone to engaging in π-π stacking interactions with aromatic amino acid residues (such as tryptophan, tyrosine, and phenylalanine) within a protein's binding site. These interactions, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings, are fundamental to the recognition of ligands by biological receptors wikipedia.org. The stability and geometry of these π-π stacking interactions can be influenced by substituents on the aromatic ring. Computational studies on related heterocyclic systems have shown that these interactions play a significant role in stabilizing the ligand-receptor complex nih.govnih.gov. The regulation of π-π interactions can be a key factor in modulating the biological activity of a molecule rsc.org.

Exploration of Binding Pockets and Active Site Interactions

Understanding how 6-Methoxyquinoline-3-carbonitrile and its derivatives fit into the binding pockets of their biological targets is essential for structure-based drug design. While the specific targets of 6-Methoxyquinoline-3-carbonitrile are still under investigation for many of its potential applications, studies on closely related analogs provide strong indications of its likely binding modes.

For instance, structural analogs such as 2-Chloro-6-methoxyquinoline-3-carbonitrile (B9224) have been investigated as potential kinase inhibitors. In this context, the quinoline scaffold serves as a core that can be decorated with various substituents to achieve selectivity. Computational docking studies suggest that the chloro and methoxy groups of these analogs may enhance binding to the ATP pockets of kinases . The 6-methoxy group, in particular, can form crucial interactions within the hydrophobic regions of the ATP binding site and can also act as a hydrogen bond acceptor.

The general mechanism of action for many quinoline derivatives involves the inhibition of key enzymes. For example, their antimicrobial activity is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, while their anticancer effects can be due to the induction of apoptosis through the inhibition of cell proliferation pathways . The exploration of the active sites of these enzymes through computational modeling can reveal the specific amino acid residues that interact with the 6-methoxyquinoline-3-carbonitrile scaffold, providing a roadmap for designing derivatives with improved inhibitory potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of untested compounds and for guiding the synthesis of new, more potent analogs.

Correlation of Molecular Descriptors with Biological Activity

The foundation of QSAR lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. In the context of quinoline derivatives, various QSAR studies have been conducted to understand the structural requirements for different biological activities nih.govnih.gov.

While a specific QSAR study solely focused on 6-Methoxyquinoline-3-carbonitrile is not extensively documented in publicly available literature, studies on similar quinoline-based compounds highlight the key descriptors that are often correlated with activity. These typically include:

Electronic Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges are used to describe the electronic properties of the molecule. The distribution of electron density, influenced by the methoxy and nitrile groups in 6-Methoxyquinoline-3-carbonitrile, is critical for its interaction with biological targets.

Steric Descriptors: These descriptors, including molecular volume, surface area, and molar refractivity, quantify the size and shape of the molecule. They are crucial for understanding how the compound fits into a binding pocket and can indicate potential steric clashes.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It plays a significant role in the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as its interaction with hydrophobic pockets in a receptor.

A hypothetical QSAR model for a series of 6-methoxyquinoline-3-carbonitrile derivatives might look like the following equation:

Biological Activity = c0 + c1(Electronic Descriptor) + c2(Steric Descriptor) + c3(Hydrophobic Descriptor)*

Where c0, c1, c2, and c3 are coefficients determined through statistical analysis. By analyzing the signs and magnitudes of these coefficients, researchers can infer which properties are beneficial or detrimental to the desired biological activity. For example, a positive coefficient for a hydrophobic descriptor would suggest that increasing the hydrophobicity of a particular region of the molecule could lead to higher activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Example Descriptor | Property Described | Potential Relevance for 6-Methoxyquinoline-3-carbonitrile |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Influences reactivity and interaction with electron-rich/poor sites in the target. |

| Dipole Moment | Polarity and charge distribution | Affects solubility and electrostatic interactions with the binding site. | |

| Steric | Molecular Volume | Overall size of the molecule | Determines the fit within the binding pocket. |

| Molar Refractivity | Molar polarizability and volume | Relates to the dispersion forces involved in binding. | |

| Hydrophobic | logP | Lipophilicity | Influences membrane permeability and hydrophobic interactions. |

Computational Guidance for Derivative Design

A key application of computational and theoretical investigations is to guide the design of new derivatives with improved properties. By understanding the structure-activity relationships and the key interactions with biological targets, medicinal chemists can make more informed decisions about which modifications to the 6-Methoxyquinoline-3-carbonitrile scaffold are most likely to lead to success.

Computational studies have been instrumental in the design of various quinoline-based therapeutic agents. For example, research on methoxybenzo[h]quinoline-3-carbonitrile analogs has led to the development of compounds with promising anti-Chagas and anti-prostate cancer activities nih.govmdpi.com. In these studies, computational tools were likely used to predict the ADME properties of the designed compounds and to model their interactions with the respective biological targets.

Furthermore, the 6-methoxyquinoline (B18371) scaffold has been used as a starting point for the design of P-glycoprotein (P-gp) inhibitors. P-gp is a protein that can pump drugs out of cancer cells, leading to multidrug resistance. By designing 6-methoxy-2-arylquinolines, researchers have aimed to create compounds that can block the function of P-gp, thereby sensitizing cancer cells to chemotherapy nih.gov. Computational modeling would have played a role in optimizing the aryl substituent at the 2-position to maximize the inhibitory activity.

The general workflow for computational guidance in derivative design often involves:

Scaffold Hopping and Bioisosteric Replacement: Identifying alternative core structures or replacing functional groups (like the nitrile or methoxy group) with bioisosteres to improve properties while maintaining or enhancing activity.

Virtual Screening: Screening large libraries of virtual compounds against a biological target to identify potential hits with novel scaffolds.

In Silico ADME/Tox Prediction: Using computational models to predict the pharmacokinetic and toxicity profiles of designed derivatives at an early stage, helping to prioritize compounds with a higher chance of success in later stages of drug development.

Through these computational approaches, the 6-Methoxyquinoline-3-carbonitrile core can be systematically modified to generate a diverse range of derivatives with tailored biological activities, paving the way for the development of new therapeutic agents.

Reactivity and Reaction Mechanism Investigations

Role of the Nitrile Group in Synthetic Versatility

The nitrile group (C≡N) at the 3-position of the quinoline (B57606) ring is a versatile functional group that significantly influences the synthetic utility of 6-Methoxyquinoline-3-carbonitrile. Its strong polarization, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. libretexts.orglibretexts.org This reactivity allows for a variety of transformations, making the nitrile group a key handle for introducing diverse functionalities.

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. libretexts.org Reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords a primary amine. libretexts.orglibretexts.org This transformation is particularly useful for introducing a flexible aminoethyl side chain. Furthermore, the nitrile group can participate in cycloaddition reactions and can be converted to other functional groups such as tetrazoles. nih.gov This rich chemistry makes the nitrile group a cornerstone for the synthesis of a wide array of derivatives. libretexts.orgnih.gov

Reactivity of Substituted Quinoline Rings in Derivatization

The quinoline ring system itself is a key determinant of the molecule's reactivity. As a fused heterocyclic aromatic system, it undergoes both electrophilic and nucleophilic substitution reactions. nih.govyoutube.com The nitrogen atom in the pyridine (B92270) ring deactivates the ring towards electrophilic attack, directing incoming electrophiles to the benzene (B151609) ring, primarily at positions 5 and 8. youtube.comuop.edu.pk Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly at positions 2 and 4. youtube.comresearchgate.net

The presence of the methoxy (B1213986) group at the 6-position and the nitrile group at the 3-position further modulates this reactivity. The electron-donating methoxy group activates the benzene ring towards electrophilic substitution, while the electron-withdrawing nitrile group deactivates the pyridine ring. This electronic push-pull effect influences the regioselectivity of derivatization reactions. For instance, in the synthesis of bosutinib, a kinase inhibitor, the 4-position of a related quinoline-3-carbonitrile derivative is activated for nucleophilic substitution. mdpi.com

Derivatization of the quinoline ring can be achieved through various reactions. For example, the 2-position can be functionalized through reactions with organometallic reagents or by nucleophilic substitution of a suitable leaving group. The synthesis of 2-ethylsulfanyl-6-methoxy-quinoline-3-carbonitrile demonstrates the introduction of a substituent at this position. nih.gov

Mechanism of Intramolecular Cyclization in Quinoline Formation

The formation of the quinoline ring itself is a critical aspect of the synthesis of 6-Methoxyquinoline-3-carbonitrile and its analogs. Several named reactions are employed for quinoline synthesis, with the underlying mechanism often involving an intramolecular cyclization.

Common methods for quinoline synthesis include the Skraup, Combes, and Friedländer syntheses. researchgate.netiipseries.org

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgresearchgate.net The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent acid-catalyzed cyclization and oxidation lead to the quinoline ring. uop.edu.pkresearchgate.net A patented method for synthesizing 6-methoxyquinoline (B18371) utilizes a modified Skraup synthesis with p-methoxyaniline. google.com

Combes Synthesis: This reaction condenses an aniline with a β-diketone in the presence of an acid catalyst. researchgate.netwikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution (annulation) followed by dehydration to yield the substituted quinoline. wikipedia.org

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.gov The reaction is typically base-catalyzed and proceeds through the formation of a Schiff base followed by an intramolecular aldol-type condensation and dehydration. nih.gov

A plausible mechanism for the formation of certain quinoline derivatives involves a Michael addition followed by an intramolecular cyclization condensation. rsc.org

Photochemical Reaction Mechanisms

While less commonly explored for 6-Methoxyquinoline-3-carbonitrile itself, photochemical reactions represent a potential avenue for its transformation. Photochemical reactions of related aromatic and heterocyclic systems often involve cycloadditions or rearrangements. For instance, intramolecular [2+2] photocycloaddition has been observed in bichromophoric derivatives of similar aromatic compounds. nih.gov

Photocatalysis can also be employed to effect transformations under milder conditions. For example, the use of a photocatalyst can enable the generation of radical species that can then react with the substrate. nih.gov The photochemical transformation of oximes derived from aromatic aldehydes to nitriles has also been reported, highlighting the potential for light-mediated functional group interconversions. nih.gov

Functional Group Transformations (e.g., Thiol-Mediated Redox/Chelation)

The functional groups of 6-Methoxyquinoline-3-carbonitrile can undergo various transformations. The nitrile group, as discussed, is particularly versatile. Its reaction with thiol-containing nucleophiles, such as cysteine, is of biological interest. The reaction proceeds through the formation of a thioimidate intermediate. nih.gov

The synthesis of 2-(ethylthio)-6-methoxy-quinoline-3-carbonitrile from a 2-chloro precursor demonstrates a thiol-mediated substitution reaction. nih.govresearchgate.net This type of reaction highlights the ability to introduce sulfur-containing moieties onto the quinoline scaffold.

Furthermore, the methoxy group can potentially be cleaved to a hydroxyl group, which can then be further functionalized. The quinoline nitrogen can also participate in reactions, such as forming N-oxides or undergoing alkylation. researchgate.net

Applications As Advanced Synthetic Intermediates

Precursors for Complex Pharmaceutical Scaffolds

The structural framework of 6-Methoxyquinoline-3-carbonitrile is a key feature in the synthesis of numerous pharmaceutical agents. The quinoline (B57606) ring system is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic activities. sigmaaldrich.com The methoxy (B1213986) and nitrile groups on this scaffold can be readily modified or can participate in cyclization and coupling reactions to build more elaborate molecular structures.

Key Intermediate in Bosutinib Synthesis

One of the most significant applications of 6-Methoxyquinoline-3-carbonitrile derivatives is as a key intermediate in the synthesis of Bosutinib. nih.govresearchgate.netgoogle.comresearchgate.net Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). derpharmachemica.com The synthesis of Bosutinib often involves the use of a closely related precursor, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, which is then converted through several steps to the final drug molecule. nih.govresearchgate.netgoogle.comresearchgate.net

Several synthetic routes to Bosutinib have been developed, many of which highlight the importance of the quinoline-3-carbonitrile core. nih.govresearchgate.net For instance, one approach starts from 3-methoxy-4-hydroxybenzoic acid and proceeds through a series of reactions including alkylation, nitration, reduction, cyclization, and chlorination to form a key chloro-quinoline intermediate. researchgate.net This intermediate, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, then undergoes a crucial coupling reaction with 2,4-dichloro-5-methoxyaniline (B1301479) to build the core structure of Bosutinib. nih.govresearchgate.net

Another synthetic strategy involves the N-alkylation of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. derpharmachemica.com This again underscores the central role of the substituted 6-methoxyquinoline-3-carbonitrile framework in constructing the complex architecture of Bosutinib. The following table outlines a simplified reaction sequence in a common synthesis of Bosutinib:

| Reactant 1 | Reactant 2 | Product | Purpose in Bosutinib Synthesis |

| 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | Phosphorus oxychloride | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | Introduction of a leaving group at the 4-position for subsequent amination. nih.govresearchgate.net |

| 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 2,4-dichloro-5-methoxyaniline | 4-(2,4-Dichloro-5-methoxyphenylamino)-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | Formation of the core diarylamine structure of Bosutinib. nih.govresearchgate.net |

| 4-(2,4-Dichloro-5-methoxyphenylamino)-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | N-methylpiperazine | Bosutinib | Introduction of the solubilizing side chain. nih.gov |

Building Blocks for Diverse Heterocyclic Compounds

The utility of 6-methoxyquinoline-3-carbonitrile extends beyond its role in the synthesis of specific drug targets like Bosutinib. It serves as a versatile building block for a wide range of other heterocyclic compounds. chemicalbook.com The reactive nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to form new rings. The quinoline ring itself can undergo various substitutions, and the methoxy group can be cleaved to a hydroxyl group, providing another point for functionalization.

For example, derivatives of 6-methoxyquinoline-3-carbonitrile have been used to synthesize novel antimicrobial and antifungal agents. researchgate.net The core structure is also found in compounds investigated for their potential as anticancer agents and enzyme inhibitors. The ability to readily modify the 6-methoxyquinoline-3-carbonitrile scaffold allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies, which is a crucial step in drug discovery.

Exploration in Medicinal Chemistry Research

Quinoline (B57606) Core as a Privileged Pharmacophore

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a quintessential example of a "privileged pharmacophore" in medicinal chemistry. nih.goveurekaselect.com This concept refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug design. nih.gov The quinoline nucleus is found in a variety of natural compounds, most notably the cinchona alkaloids like quinine, and forms the structural basis for a wide range of pharmacologically active substances. ijresm.com

The synthetic versatility of the quinoline scaffold allows for the creation of a vast library of derivatives through various substitution patterns, which has facilitated its exploration against numerous diseases. eurekaselect.comnih.gov Consequently, quinoline-based compounds have been investigated and developed for a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and anticonvulsant properties. ijresm.comeurekaselect.comnih.gov The ability to readily modify the quinoline structure through established synthetic pathways makes it a highly "druggable" molecule, solidifying its strong position in modern medicinal chemistry. nih.gov Researchers continue to explore new synthetic routes and screen quinoline derivatives for a diverse range of pharmacological activities. ijresm.comeurekaselect.com

Design and Synthesis of Novel 6-Methoxyquinoline-3-carbonitrile Based Scaffolds

The design and synthesis of derivatives based on the 6-Methoxyquinoline-3-carbonitrile scaffold are driven by the goal of discovering new molecules with enhanced or novel biological activities. A variety of synthetic strategies have been employed to generate libraries of these compounds for further investigation.

One common approach involves utilizing 6-methoxyquinoline-3-carbonitrile as a key intermediate. For instance, a series of new derivatives were synthesized starting from this compound. researchgate.net The process can involve reactions such as the Vilsmeier-Haack reaction to obtain the initial carbonitrile scaffold. researchgate.net From there, further modifications can be made. For example, reaction with thiourea (B124793) can introduce a thiol group, which can then be reacted with various chloroacetanilides to produce a range of N-(aryl)acetamide derivatives. researchgate.net

Multicomponent reactions (MCRs) offer an efficient and green alternative for synthesizing complex quinoline derivatives. A one-pot synthesis method for methoxybenzo[h]quinoline-3-carbonitrile derivatives involves the reaction of an aromatic aldehyde, malononitrile (B47326), and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.com This approach allows for the rapid generation of structurally diverse molecules from simple starting materials. mdpi.com Green and sustainable methods, such as using magnetic nanoparticle catalysts under microwave irradiation, have also been developed for the synthesis of quinoline-3-carbonitrile derivatives, offering advantages like short reaction times and high yields. nih.gov

The general synthesis of the parent quinoline ring itself can be achieved through several classic named reactions, including the Skraup, Doebner-Von Miller, and Friedlander syntheses, which typically involve the reaction of anilines with various reagents to construct the heterocyclic ring system. researchgate.net A specific method for synthesizing the parent 6-methoxyquinoline (B18371) involves the Skraup synthesis, using p-methoxyaniline, glycerol (B35011), p-methoxy nitrobenzene, and sulfuric acid. google.com

A synthetic protocol for producing various 6-methoxyquinoline-3-carbonitrile derivatives is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-methoxy-N-(sulfinyl)aniline | 3-(Dimethylamino)acrylonitrile | 6-Methoxyquinoline-3-carbonitrile |

| 2 | 6-Methoxyquinoline-3-carbonitrile | Thiourea, Ethanol | 2-Mercapto-6-methoxyquinoline-3-carbonitrile |

| 3 | 2-Mercapto-6-methoxyquinoline-3-carbonitrile | Chloroacetanilide, DMF, K2CO3 | 2-((3-cyano-6-methoxyquinolin-2-yl)thio)-N-(aryl)acetamide derivatives |

This table is a simplified representation of synthetic routes described in the literature. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For 6-methoxyquinoline-3-carbonitrile derivatives, SAR studies aim to identify the key structural features required for a specific pharmacological effect and to guide the design of more potent and selective molecules. nih.gov

Research has shown that modifying the substituents at various positions on the quinoline ring can dramatically alter the compound's biological profile. For example, in the development of antibacterial agents, SAR analysis was focused on substituents at the N13-position of an oxazino-quinoline scaffold. nih.gov Similarly, for a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles designed as irreversible enzyme inhibitors, the nature of the substituent at the 6-position was found to be critical for activity. nih.gov These studies often involve synthesizing a series of analogues where one part of the molecule is systematically changed, and the resulting compounds are tested for their biological potency.

The potency of bioactive quinoline derivatives is highly dependent on the nature and position of their substituents. The electronic and steric properties of these functional groups can influence the molecule's ability to bind to its target, as well as affect its solubility and metabolic stability.

In the context of anticancer agents, the substituents at the C-6 and C-8 positions of the quinoline skeleton have been shown to cause significant differences in activity. researchgate.net A study comparing various 6,8-disubstituted quinolines revealed that a 6,8-dibromo tetrahydroquinoline derivative exhibited significant antiproliferative effects against several cancer cell lines, whereas the corresponding dimethoxy and dicyano derivatives showed different activity profiles. researchgate.net

Antiproliferative Activity of 6,8-Disubstituted Quinoline Derivatives

| Compound | Substituent at C6, C8 | Activity against HT29 Cell Line |

|---|---|---|

| 2 | -Br | Inhibited proliferation |

| 3 | -Br (aromatized) | Inhibited proliferation |

| 4 | -OCH3 | Inhibited proliferation |

| 5 | -Ph | Inhibited proliferation |

| 6 | -CN | No significant activity |

Data sourced from a study on the anticancer potential of 6,8-disubstituted quinolines. researchgate.net

In another example, a series of 6-methoxy-2-arylquinolines were evaluated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. The SAR study indicated that the nature of the substituent on the 2-aryl ring played a role in the compound's activity. nih.gov

For derivatives of 6-methoxyquinoline-3-carbonitrile with antimicrobial properties, substitutions on the acetamide (B32628) moiety attached to the quinoline core via a thioether linkage were explored. researchgate.net The results indicated that different aryl groups on the acetamide led to varying levels of activity against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the ester derivative 7b and the thioether derivative 9c showed the highest activity against gram-positive strains, while compounds 7b and 7d were most effective against gram-negative strains. researchgate.net

Advanced Biological Activity Studies

Antimicrobial Activity Investigations

The antimicrobial properties of 6-methoxyquinoline-3-carbonitrile derivatives have been explored against a range of pathogenic microorganisms, including bacteria and fungi.

A number of studies have demonstrated the efficacy of 6-methoxyquinoline-3-carbonitrile derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of new 6-methoxyquinoline-3-carbonitrile derivatives were synthesized and evaluated for their in-vitro antimicrobial activity. researchgate.netdoaj.org The tested organisms included the Gram-positive bacteria Streptococcus pneumoniae and Bacillus subtilis, and the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. researchgate.netdoaj.org

The results indicated that most of the synthesized compounds exhibited moderate activity against the selected organisms. researchgate.netdoaj.org Notably, an ester derivative (7b) and a thioether derivative (9c) displayed the highest antimicrobial activity against the Gram-positive strains. researchgate.netdoaj.org Against Gram-negative strains, derivatives 7b and 9b, along with another derivative 7d, showed the most significant activity. researchgate.netdoaj.org

Table 1: Antibacterial Activity of Selected 6-Methoxyquinoline-3-carbonitrile Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Ester Derivative (7b) | Gram-positive strains | High |

| Thioether Derivative (9c) | Gram-positive strains | High |

| Ester Derivative (7b) | Gram-negative strains | High |

| Derivative (7d) | Gram-negative strains | High |

| Thioether Derivative (9b) | Gram-negative strains | High |

The antifungal potential of 6-methoxyquinoline-3-carbonitrile derivatives has also been investigated. In the same study mentioned previously, the synthesized compounds were tested against a panel of fungi including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.netdoaj.org A majority of the tested compounds showed moderate antifungal activities. researchgate.netdoaj.org

Interestingly, one of the ester derivatives, compound 7e, was found to be more active than the standard antifungal drug Amphotericin B against three of the tested fungal species. researchgate.net This highlights the potential of this class of compounds for the development of novel antifungal agents.

Minimum Inhibitory Concentration (MIC) is a key measure of the potency of an antimicrobial agent. For a series of 6-methoxyquinoline-3-carbonitrile derivatives, the MIC values were determined for the most promising compounds using a serial dilution technique. researchgate.net The results revealed that compounds 7a, 7g, 7i, 7l, and 7o exhibited promising antimicrobial activities with MIC values ranging from 12.5 to 25 μg/mL. researchgate.net

In a different study, quinoline-3-carbonitrile derivatives with benzylthio (4d) and benzoylthio (4f) substituents demonstrated potent antibacterial activity, with MIC values in the range of 0.5–1 μg/mL, which is comparable to the reference drug ciprofloxacin (B1669076). researchgate.net These compounds also showed notable antifungal properties with an MIC of 1 μg/mL. researchgate.net

Table 2: MIC Values of Selected 6-Methoxyquinoline-3-carbonitrile Derivatives

| Compound | MIC (μg/mL) | Organism Type |

|---|---|---|

| 7a, 7g, 7i, 7l, 7o | 12.5 - 25 | Bacteria/Fungi |

| Benzylthio derivative (4d) | 0.5 - 1 | Bacteria |

| Benzoylthio derivative (4f) | 0.5 - 1 | Bacteria |

| Benzylthio derivative (4d) | 1 | Fungi |

| Benzoylthio derivative (4f) | 1 | Fungi |

Anticancer and Cytotoxic Activity Research

The quinoline (B57606) scaffold is a well-established pharmacophore in anticancer drug discovery. nih.govnih.gov Research into 6-methoxyquinoline-3-carbonitrile derivatives has revealed their potential as cytotoxic agents against various cancer cell lines.

Derivatives of 6-methoxyquinoline (B18371) have been evaluated for their cytotoxic effects against a range of human tumor cell lines. For instance, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were identified as potent tubulin polymerization inhibitors. researchgate.net One of the most active compounds, 6d, which features a 2-chloroquinazoline (B1345744) moiety, demonstrated extremely high cytotoxicity against a panel of human tumor cell lines including A549 (lung carcinoma), KB (nasopharyngeal carcinoma), and KBvin (vincristine-resistant KB). researchgate.net The GI50 values for compound 6d ranged from 1.5 to 1.7 nM. researchgate.net

Another study on novel synthetic hybrid quinolines investigated their cytotoxicity against mammalian breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. ekb.eg A quinolone-triazole-theophylline conjugate (compound 7) showed promising cytotoxicity against the PC-3 cell line with an IC50 of 7.33±0.5 µM, which was more active than the standard drug doxorubicin. ekb.eg The same compound exhibited an IC50 of 6.61±0.4 µM against the MCF-7 cell line. ekb.eg

Table 3: In Vitro Cytotoxicity of Selected 6-Methoxyquinoline Derivatives

| Compound | Cancer Cell Line | Measurement | Value |

|---|---|---|---|

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (6d) | A549, KB, KBvin | GI50 | 1.5 - 1.7 nM |

| Quinolone-triazole-theophylline conjugate (7) | PC-3 (Prostate) | IC50 | 7.33 ± 0.5 µM |

| Quinolone-triazole-theophylline conjugate (7) | MCF-7 (Breast) | IC50 | 6.61 ± 0.4 µM |

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes such as DNA replication and programmed cell death (apoptosis). nih.govnih.gov While specific mechanistic studies on 6-methoxyquinoline-3-carbonitrile itself are limited, the broader class of quinoline compounds is known to act through various mechanisms.

One of the primary mechanisms of action for many cytotoxic anticancer drugs is the induction of DNA damage. nih.gov Quinoline derivatives have been developed as DNA intercalators and topoisomerase inhibitors, which disrupt DNA structure and function, ultimately leading to cell death. nih.gov

Furthermore, many anticancer agents exert their effects by inducing apoptosis. mdpi.com For example, 9-methoxycanthin-6-one, a compound with a related core structure, has been shown to induce apoptosis in various cancer cell lines in a concentration-dependent manner. mdpi.com This is often characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies. mdpi.com Similarly, bispidine derivatives, another class of nitrogen-containing heterocyclic compounds, have been shown to induce apoptosis more effectively in cancer cells than in normal cells. nih.gov It is plausible that 6-methoxyquinoline-3-carbonitrile derivatives may share similar mechanisms of inducing apoptosis in cancer cells.

Enzyme and Receptor Interaction Studies

The biological activity of 6-Methoxyquinoline-3-carbonitrile and its derivatives has been explored through various studies focusing on their interactions with essential enzymes and protein receptors. The quinoline scaffold, a privileged structure in medicinal chemistry, serves as a foundation for designing inhibitors that target a range of biological processes, from bacterial replication to cellular signaling in human diseases.

Inhibition of DNA Gyrase (e.g., E. coli, Mycobacterium tuberculosis)